

## **Biochemical Profile and Selectivity**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |  |           |  |  |
|----------------------|------------|--|-----------|--|--|
| Compound Name:       | HTH-02-006 |  |           |  |  |
| Cat. No.:            | B15621517  |  | Get Quote |  |  |

WZ4003 was one of the first highly specific and potent inhibitors developed for NUAK kinases. [3][4][8] **HTH-02-006** is a derivative of WZ4003, developed to improve upon its properties.[9] [10][11] Both compounds are ATP-competitive and effectively inhibit NUAK1 and NUAK2, albeit with different potency and selectivity profiles.

WZ4003 demonstrates potent inhibition of both NUAK1 and NUAK2 and is noted for its high selectivity, showing no significant activity against a panel of 139 other kinases.[3][4][5][12] **HTH-02-006**, while also a potent inhibitor, is described as a semi-specific NUAK2 inhibitor.[9] [13] It exhibits greater potency for NUAK1 but also shows some off-target activity at a 1  $\mu$ M concentration against kinases such as FAK, FLT3, and ULK2.[9][14]

**Data Presentation: Inhibitor Potency** 

| Inhibitor  | Target | IC50 (in vitro)         | Reference              |  |
|------------|--------|-------------------------|------------------------|--|
| HTH-02-006 | NUAK1  | 8 nM                    | [9][14][15]            |  |
| NUAK2      | 126 nM | [9][10][13][15][16][17] |                        |  |
| WZ4003     | NUAK1  | 20 nM                   | [2][3][4][5][8][9][12] |  |
| NUAK2      | 100 nM | [2][3][4][5][8][9][12]  |                        |  |

### **Cellular Activity and Performance**

Both inhibitors effectively suppress the phosphorylation of the primary NUAK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445) in cellular assays.[3][4][5][15] [16] Inhibition of this pathway disrupts the actomyosin cytoskeleton, leading to reduced cell







migration, invasion, and proliferation, effects that phenocopy NUAK1 knockout or knockdown. [2][3][4][5][9]

**HTH-02-006** has demonstrated particular efficacy in cancer cells with high Yes-associated protein (YAP) activity, as NUAK2 is a critical YAP target.[10][13][16] It has shown significant anti-tumor effects in mouse models of liver and prostate cancer.[13][16][17] WZ4003 has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) and impair the invasive potential of U2OS osteosarcoma cells.[2][3][4]

**Data Presentation: Cellular Efficacy** 



| Inhibitor                                          | Cell Line(s)                                     | Assay Type                                                              | Effect                                   | Concentrati<br>on | Reference |
|----------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------|------------------------------------------|-------------------|-----------|
| HTH-02-006                                         | HuCCT-1,<br>SNU475<br>(YAP-high<br>liver cancer) | Growth Assay                                                            | Higher growth inhibition in YAP-high vs. | 0.5-16 μΜ         | [16]      |
| HMVP2<br>(prostate<br>cancer)                      | 3D Spheroid<br>Invasion                          | Reduced<br>invasion<br>area, slowed<br>wound<br>closure                 | 1-20 μΜ                                  | [16]              |           |
| LAPC-4,<br>22RV1,<br>HMVP2<br>(prostate<br>cancer) | 3D Spheroid<br>Growth                            | Dose-<br>dependent<br>growth<br>inhibition<br>(IC50: 4.65-<br>5.72 µM)  | 0.5-20 μΜ                                | [16]              |           |
| WZ4003                                             | MEFs                                             | Wound-<br>Healing<br>Assay                                              | Significantly inhibited cell migration   | 10 μΜ             | [2][4]    |
| U2OS<br>(osteosarcom<br>a)                         | 3D Cell<br>Invasion<br>Assay                     | Impaired<br>invasive<br>potential                                       | 10 μΜ                                    | [2]               |           |
| U2OS, MEFs                                         | Proliferation<br>Assay                           | Inhibited proliferation to the same extent as NUAK1 knockdown/k nockout | 10 μΜ                                    | [4][8][12]        |           |

# **Signaling Pathway and Experimental Workflow**







The activity of NUAK kinases is regulated upstream by LKB1. Once activated, NUAKs phosphorylate downstream targets, most notably MYPT1, to regulate cellular processes. Both **HTH-02-006** and WZ4003 act by inhibiting the kinase activity of NUAK1 and NUAK2.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NUAK kinases: Signaling mechanisms and therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]



- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumoursuppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling -PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HTH-02-006 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 12. selleckchem.com [selleckchem.com]
- 13. NUAK2 is a critical YAP target in liver cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. graylab.stanford.edu [graylab.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Biochemical Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621517#hth-02-006-vs-wz4003-nuak-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com